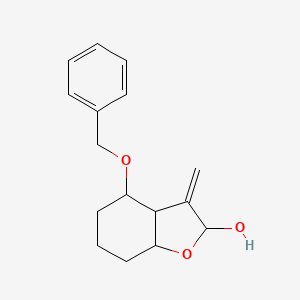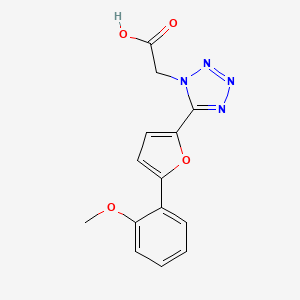
1H-Tetrazole-1-acetic acid, 5-(5-(2-methoxyphenyl)-2-furanyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Tetrazole-1-acetic acid, 5-(5-(2-methoxyphenyl)-2-furanyl)- is a complex organic compound that belongs to the tetrazole family. Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties. This particular compound features a tetrazole ring, an acetic acid moiety, and a methoxyphenyl-furanyl group, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Tetrazole-1-acetic acid, 5-(5-(2-methoxyphenyl)-2-furanyl)- typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cyclization of nitriles with azides under acidic or basic conditions. The methoxyphenyl-furanyl group can be introduced through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1H-Tetrazole-1-acetic acid, 5-(5-(2-methoxyphenyl)-2-furanyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tetrazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1H-Tetrazole-1-acetic acid, 5-(5-(2-methoxyphenyl)-2-furanyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mecanismo De Acción
The mechanism of action of 1H-Tetrazole-1-acetic acid, 5-(5-(2-methoxyphenyl)-2-furanyl)- involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites of enzymes and inhibit their activity. The methoxyphenyl-furanyl group may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1H-Tetrazole-5-acetic acid: A simpler analog with a similar tetrazole-acetic acid structure.
5-(4-Fluorophenyl)-1H-tetrazole: Features a fluorophenyl group instead of the methoxyphenyl-furanyl group.
Ethyl 1H-tetrazole-5-acetate: An ester derivative with different chemical properties.
Uniqueness
1H-Tetrazole-1-acetic acid, 5-(5-(2-methoxyphenyl)-2-furanyl)- stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the methoxyphenyl-furanyl group distinguishes it from other tetrazole derivatives, potentially offering enhanced activity and selectivity in various applications.
Propiedades
Número CAS |
93770-58-2 |
|---|---|
Fórmula molecular |
C14H12N4O4 |
Peso molecular |
300.27 g/mol |
Nombre IUPAC |
2-[5-[5-(2-methoxyphenyl)furan-2-yl]tetrazol-1-yl]acetic acid |
InChI |
InChI=1S/C14H12N4O4/c1-21-10-5-3-2-4-9(10)11-6-7-12(22-11)14-15-16-17-18(14)8-13(19)20/h2-7H,8H2,1H3,(H,19,20) |
Clave InChI |
PHCVYDLEBSSIRG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2=CC=C(O2)C3=NN=NN3CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


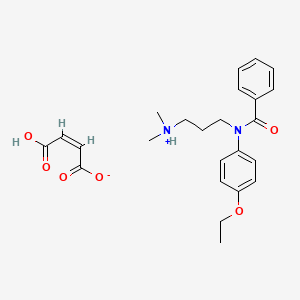
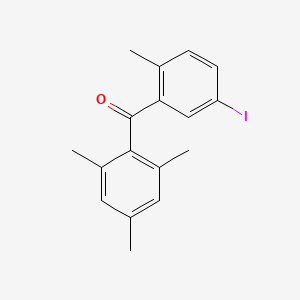
![3-[(3,3,5-Trimethylcyclohexyl)amino]phenol](/img/structure/B14339135.png)
![10-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline](/img/structure/B14339141.png)
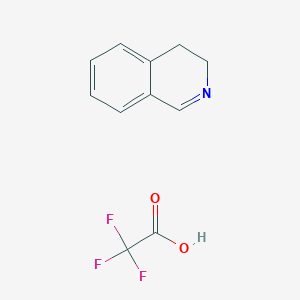
![2,2'-[2-(Hydroxymethyl)anthracene-9,10-diylidene]dipropanedinitrile](/img/structure/B14339158.png)
![5-[(Phenylcarbamoyl)amino]-1,3,4-thiadiazole-2-sulfonamide](/img/structure/B14339165.png)

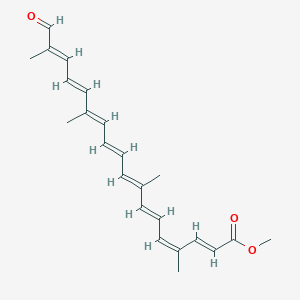
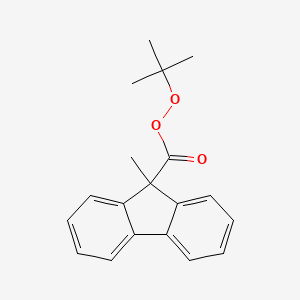

![3h-Benzo[cd]azulene-3,5(4h)-dione](/img/structure/B14339199.png)

